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2-Ethyl-4-(trifluoromethyl)phenol

Cat. No.: B8009193
M. Wt: 190.16 g/mol
InChI Key: ZBEVNLMBJXWBJD-UHFFFAOYSA-N
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Description

Structural Significance within the Trifluoromethylated Phenol (B47542) Class

The molecular architecture of 2-Ethyl-4-(trifluoromethyl)phenol is of considerable interest due to the interplay of its constituent functional groups. The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the phenol ring, enhancing its acidity and modifying its reactivity in electrophilic aromatic substitution reactions. bohrium.comchemistryviews.org This is a common feature among trifluoromethylated phenols, which are recognized for their unique characteristics in medicinal chemistry and materials science. bohrium.comnih.gov The presence of the ethyl group at the ortho position relative to the hydroxyl group introduces steric hindrance and additional lipophilicity, which can further direct the compound's reactivity and interaction with biological systems or in the formation of complex molecular assemblies. nist.gov The interplay between the electron-withdrawing nature of the trifluoromethyl group and the electron-donating and steric effects of the ethyl and hydroxyl groups creates a unique chemical entity with potential for diverse applications.

Historical Context of Substituted Phenol Chemistry and Fluorination Methodologies

The study of substituted phenols has a rich history, with phenols first being isolated in a crude form in the late 18th century and pure phenol being identified in 1834. Their utility as antiseptics and disinfectants spurred early research into their derivatives. The introduction of substituents onto the phenol ring has been a cornerstone of synthetic organic chemistry, allowing for the fine-tuning of chemical properties for a vast array of applications.

The advent of organofluorine chemistry, and specifically the development of methods to introduce fluorine into organic molecules, has revolutionized many areas of chemical science. beilstein-journals.org Early fluorination methods were often harsh and non-selective. beilstein-journals.org However, the development of new fluorinating agents and techniques has provided chemists with powerful tools to synthesize complex fluorinated molecules with high precision. beilstein-journals.org These methods include electrophilic and nucleophilic fluorination strategies, as well as more recent advancements in deoxyfluorination of phenols. nih.govorganic-chemistry.org The synthesis of trifluoromethylated phenols, in particular, has benefited from these advances, enabling the creation of a diverse library of compounds for academic and industrial research. bohrium.comchemistryviews.org

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is driven by several key factors. The trifluoromethyl group is a crucial substituent in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. bohrium.comnih.gov The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Furthermore, the study of such "designer" molecules, which are structural or functional analogues of known active compounds, is a significant area of research. wikipedia.org By systematically modifying the structure of a parent compound, researchers can probe structure-activity relationships and develop new compounds with improved properties. The unique combination of an ethyl and a trifluoromethyl group on a phenol scaffold provides a distinct set of electronic and steric properties that warrant detailed investigation.

Overview of Research Domains Applicable to this compound

The chemical properties of this compound suggest its potential utility across several research domains. Its structure makes it a promising intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, trifluoromethyl-substituted phenols are known precursors to herbicides and other crop protection agents. nih.gov The compound could also find applications in materials science, particularly in the development of liquid crystals and advanced polymers. nih.gov The incorporation of fluorinated moieties can impart desirable properties such as thermal stability and specific optical characteristics to materials. academie-sciences.fr While direct research applications for this compound are not extensively documented, its structural motifs are present in molecules with known utility in these fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F3O B8009193 2-Ethyl-4-(trifluoromethyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-2-6-5-7(9(10,11)12)3-4-8(6)13/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEVNLMBJXWBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Precision Synthetic Methodologies for 2 Ethyl 4 Trifluoromethyl Phenol

Directed Ortho-Metalation Strategies for Phenol (B47542) Functionalization

Directed ortho-metalation (DoM) stands out as a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This strategy involves the deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org In the context of synthesizing 2-Ethyl-4-(trifluoromethyl)phenol, the hydroxyl group of a phenol precursor acts as the DMG.

Utilization of Protected 4-(Trifluoromethyl)phenol (B195918) Precursors

To prevent the acidic phenolic proton from interfering with the organolithium base, the hydroxyl group of 4-(Trifluoromethyl)phenol is typically protected with a suitable protecting group. The tetrahydropyranyl (THP) group is a commonly employed protecting group in this context. researchgate.netlookchem.com The protection of 4-(Trifluoromethyl)phenol is a crucial initial step, rendering the ortho-protons susceptible to deprotonation.

The selection of the protecting group is critical as it influences the efficiency and selectivity of the subsequent lithiation step. The THP ether of 4-(trifluoromethyl)phenol has been shown to be an effective precursor for directed ortho-lithiation. researchgate.netlookchem.com

Introduction of the Ethyl Moiety via Electrophilic Quenching Reactions

Following the ortho-lithiation of the protected 4-(Trifluoromethyl)phenol, the resulting aryllithium intermediate is reacted with an appropriate electrophile to introduce the ethyl group. This step is known as an electrophilic quench. nih.gov A variety of ethylating agents can be employed for this purpose.

The choice of the electrophile is a key determinant of the reaction's success. Common electrophiles for introducing an ethyl group include iodoethane (B44018) and diethyl sulfate (B86663). The reaction of the lithiated intermediate with these electrophiles leads to the formation of the desired 2-ethyl-4-(trifluoromethyl)phenyl ether, which upon deprotection, yields this compound.

Regiochemical Control in Phenol Derivatization

The regioselectivity of the ethylation is predominantly governed by the directing effect of the protected hydroxyl group. researchgate.netlookchem.com The ortho-directing nature of the oxygen atom in the protecting group ensures that the lithiation and subsequent ethylation occur specifically at the C-2 position of the phenol ring. wikipedia.orgorganic-chemistry.org This high degree of regiochemical control is a significant advantage of the DoM strategy, minimizing the formation of unwanted isomers.

The trifluoromethyl group at the para-position further influences the electronic environment of the aromatic ring, but the directing power of the ortho-lithiated DMG typically overrides other potential sites of reaction. researchgate.netlookchem.com

Cross-Coupling Reactions for C–C Bond Formation

Cross-coupling reactions have emerged as a versatile and powerful method for the construction of carbon-carbon bonds. These reactions typically involve a metal catalyst, most commonly palladium or copper, to facilitate the coupling of an organometallic reagent with an organic halide or triflate.

Palladium-Catalyzed Approaches for Aryl-Ethyl Linkages

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are widely used for the formation of aryl-ethyl bonds. nih.gov In the context of synthesizing this compound, this could involve the coupling of a 2-halo-4-(trifluoromethyl)phenol derivative with an ethyl-organometallic reagent.

The choice of ligands for the palladium catalyst is crucial for achieving high efficiency and selectivity. nih.gov Bulky electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have proven effective in promoting the coupling of challenging substrates. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling PartnersCatalyst SystemProductReference
Aryl Halide + Organoboron ReagentPd Catalyst + LigandAryl-Substituted Product nih.gov
Aryl Halide + Organotin ReagentPd Catalyst + LigandAryl-Substituted Product nih.gov
Aryl Halide + Organozinc ReagentPd Catalyst + LigandAryl-Substituted Product nih.gov

This table provides a generalized overview of palladium-catalyzed cross-coupling reactions and is not specific to the synthesis of this compound.

Copper-Mediated Coupling Methodologies

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods for the formation of aryl-C bonds. nih.govresearchgate.netnih.gov These reactions are particularly useful for the arylation of phenols. researchgate.netnih.gov The synthesis of this compound via a copper-mediated approach could involve the reaction of a 2-halo-4-(trifluoromethyl)phenol with an ethylating reagent in the presence of a copper catalyst.

Recent advancements in this field have led to the development of more efficient and milder copper-catalyzed systems, often employing specific ligands to enhance the catalytic activity. nih.govnih.govorganic-chemistry.org These methods offer a cost-effective alternative to palladium catalysis for certain applications.

Table 2: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantages
Directed Ortho-Metalation High regioselectivity, well-established procedures.Requires stoichiometric amounts of strong base, often at low temperatures; protection/deprotection steps necessary.
Palladium-Catalyzed Cross-Coupling High functional group tolerance, generally high yields, catalytic in metal.Cost of palladium, sensitivity of some catalysts to air and moisture.
Copper-Mediated Cross-Coupling Lower cost of copper compared to palladium, effective for specific transformations.Can require higher reaction temperatures, may have a more limited substrate scope compared to palladium.

Trifluoromethylation and Ethyl Introduction via Sequential Transformations

The construction of this compound can be envisioned through two primary retrosynthetic pathways: (A) introduction of a trifluoromethyl group onto a 4-ethylphenol (B45693) precursor, or (B) introduction of an ethyl group onto a 4-(trifluoromethyl)phenol precursor. The feasibility of each route depends on the directing effects of the substituents and the availability of robust chemical methods for each transformation.

Introducing a trifluoromethyl (CF₃) group directly onto an aromatic ring, particularly ortho to an existing alkyl group, presents considerable challenges. The CF₃ group is a strongly electron-withdrawing moiety, and its direct introduction via electrophilic aromatic substitution is not straightforward. However, modern organic synthesis offers several powerful methods for trifluoromethylation.

One advanced approach involves visible-light-promoted trifluoromethylation. For instance, phenol derivatives can undergo multiple trifluoromethylations using commercially available CF₃I as the trifluoromethyl source. In a representative system, the reaction is conducted in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF) under irradiation with a 450 nm LED light at room temperature. While this method has been demonstrated for multiple trifluoromethylations, its principles can be adapted for controlled mono-trifluoromethylation. For a substrate like 4-ethylphenol, the hydroxyl group is a strong ortho-, para-director. Since the para-position is blocked, electrophilic attack would be directed to the ortho-position. However, the regioselectivity can be complex and may yield a mixture of products.

Another strategy involves the use of hypervalent iodine reagents, such as Togni's reagents, or electrophilic trifluoromethylating agents like Umemoto's reagents. These compounds can deliver an electrophilic "CF₃⁺" equivalent to an activated aromatic ring. The strong activating and ortho-directing effect of the hydroxyl group in 4-ethylphenol would favor the introduction of the CF₃ group at the C2 position.

The alternative and often more regioselective pathway involves the introduction of an ethyl group at the ortho-position of 4-(trifluoromethyl)phenol. This approach leverages the well-established directing effects of the hydroxyl group to achieve high selectivity.

A highly effective method for this transformation is Directed ortho-Metalation (DoM) . wikipedia.org This strategy involves the protection of the phenolic hydroxyl group, followed by deprotonation at the ortho-position using a strong organolithium base, and subsequent quenching with an appropriate electrophile. The key to this method's success is the use of a directing metalation group (DMG), which is the protected hydroxyl group. The DMG coordinates to the lithium reagent, directing deprotonation exclusively to the adjacent ortho-position. This effect is powerful enough to overcome the natural meta-directing influence of the trifluoromethyl group. lookchem.com

A typical reaction sequence is as follows:

Protection: The hydroxyl group of 4-(trifluoromethyl)phenol is protected, for example, as a tetrahydropyranyl (THP) ether or an O-aryl carbamate. lookchem.comresearchgate.net This protection prevents the acidic proton from quenching the organolithium reagent.

Lithiation: The protected phenol is treated with an alkyllithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). lookchem.comresearchgate.net

Electrophilic Quench: The resulting ortho-lithiated species is then reacted with an ethylating agent, such as iodoethane (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄), to install the ethyl group at the C2 position.

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic workup for the THP group) to yield the final product, this compound. lookchem.com

This method is highly versatile and provides excellent yields for a broad range of electrophiles, making it a robust choice for synthesizing 2-substituted 4-(trifluoromethyl)phenols. lookchem.com

A second modern approach is catalytic ortho-alkylation . Several catalytic systems have been developed to directly alkylate phenols at the ortho-position using alcohols as alkylating agents. For example, a rhenium-catalyzed system using Re₂(CO)₁₀ can selectively mono-alkylate phenols with alkenes. orgsyn.org More directly applicable, catalytic systems have been developed for reaction with alcohols. google.comchemrxiv.org A dual-catalyst system of zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA) has been shown to be effective for the site-selective Friedel-Crafts alkylation of phenols with unactivated secondary alcohols, favoring the ortho-position. chemrxiv.org Applying this to 4-(trifluoromethyl)phenol with ethanol (B145695) could provide a direct, atom-economical route to the target molecule.

Optimization of Reaction Parameters and Yields in Synthetic Pathways

To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction parameters is essential. The choice of solvent, catalyst, temperature, and pressure can have a profound impact on reaction rate, selectivity, and the formation of byproducts.

The solvent plays a critical role in both the Directed ortho-Metalation and catalytic alkylation pathways by influencing reagent solubility, stability of intermediates, and reaction kinetics.

For Directed ortho-Metalation , anhydrous, polar aprotic solvents are required.

Tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used as they effectively solvate the organolithium reagent and the resulting lithiated intermediate. lookchem.com

The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation step by breaking down organolithium aggregates and increasing the basicity of the reagent. researchgate.net

For catalytic alkylation reactions , the solvent choice depends on the specific catalyst system and reaction temperature.

Some processes are performed in high-boiling aromatic solvents like mesitylene to achieve the necessary high temperatures. orgsyn.org

Other systems may work well in solvents like 1,2-dichloroethane (B1671644) (DCE). acs.org

Increasingly, solvent-free conditions are being explored to develop more environmentally friendly processes. chemrxiv.org

The influence of the solvent system is summarized in the table below.

Synthetic PathwaySolvent SystemAdditive(s)Function & Rationale
Directed ortho-MetalationTetrahydrofuran (THF) or Diethyl Ether (Et₂O)TMEDARequired for solubility and stability of organolithium species. TMEDA accelerates lithiation. researchgate.net
Rhenium-Catalyzed AlkylationMesityleneNoneHigh boiling point allows for the high reaction temperatures required (e.g., 160 °C). orgsyn.org
Dual-Catalyst Friedel-CraftsSolvent-Free or Dichloroethane (DCE)NoneMinimizes waste; DCE can be used for solubility. chemrxiv.orgacs.org
Vapor Phase AlkylationNone (Vapor Phase)SteamSteam can act as a reaction promoter in some vapor-phase ethylations. google.com

In the context of these synthetic routes, the term "catalyst" can refer to a stoichiometric reagent (in DoM) or a true catalyst (in alkylation).

In Directed ortho-Metalation , the organolithium reagent (e.g., n-BuLi) is technically a stoichiometric reagent, not a catalyst. The amount used is critical; typically, a slight excess (e.g., 1.1 to 1.5 equivalents) is employed to ensure complete deprotonation.

In catalytic ortho-alkylation , the choice of catalyst is paramount for achieving high regioselectivity and yield.

Catalyst SystemLoadingSubstratesKey Advantages
Re₂(CO)₁₀2.5 mol %Phenol + AlkeneHigh ortho-selectivity; reaction stops at mono-alkylation. orgsyn.org
Magnesium Oxide (from MgCO₃)N/A (Packed Bed)Phenol + Alcohol (Vapor)Suitable for continuous, industrial-scale vapor-phase processes. google.com
ZnCl₂ / CSACatalyticPhenol + AlcoholFavors ortho-alkylation even without steric bias; uses inexpensive catalysts. chemrxiv.org
Solid Acids (e.g., Zeolites)N/A (Packed Bed)Phenol + Ethylene/EthanolCan be tuned for para-selectivity but ortho-alkylation is a competing reaction. google.com

The catalyst loading must be optimized to balance reaction speed with cost and potential side reactions. For instance, in the rhenium-catalyzed system, a loading of 2.5 mol % was found to be effective. orgsyn.org

Temperature is a critical parameter that directly influences reaction rates and selectivity.

Directed ortho-Metalation reactions are performed at very low temperatures, typically -78 °C (dry ice/acetone bath). This is crucial to ensure the stability of the highly reactive aryllithium intermediate and to prevent undesired side reactions, such as an anionic Fries rearrangement where the protecting group might migrate. lookchem.comresearchgate.net After the addition of the electrophile, the reaction is often allowed to warm slowly to room temperature.

Catalytic alkylation reactions, in contrast, often require high temperatures to overcome the activation energy for C-C bond formation.

The rhenium-catalyzed alkylation of phenols proceeds at 160 °C . orgsyn.org

Vapor-phase alkylation over metal oxide catalysts can require temperatures as high as 350-450 °C . google.comgoogle.com At these temperatures, the reaction is typically performed at atmospheric pressure, with the reactants passed through a heated catalyst bed.

The precise control of the temperature profile—including the rate of heating and cooling—can be essential for maximizing the yield of the desired product while minimizing the formation of isomers or decomposition products.

Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Ethyl 4 Trifluoromethyl Phenol

Aromatic Substitution Reactivity

The aromatic ring of 2-Ethyl-4-(trifluoromethyl)phenol is the site of electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. The potential for nucleophilic aromatic substitution (NAS) is also considered, although it is generally less favored for this class of compounds.

Electrophilic Aromatic Substitution (EAS) Pathways

EAS reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of these reactions are profoundly influenced by the existing substituents on the benzene (B151609) ring. masterorganicchemistry.comwikipedia.org

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. Its activating nature stems from the ability of its lone pair of electrons to be donated into the benzene ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. byjus.comquora.comyoutube.com This donation of electron density is most pronounced at the positions ortho and para to the hydroxyl group. quora.comyoutube.com

The ethyl (-CH₂CH₃) group is a weak activating group and also an ortho, para-director. It donates electron density primarily through an inductive effect, pushing electron density into the ring and stabilizing the carbocation intermediate formed during electrophilic attack. ucalgary.ca

In contrast, the trifluoromethyl (-CF₃) group is a strong deactivating group and a meta-director. nih.gov The high electronegativity of the fluorine atoms causes a strong inductive electron withdrawal from the benzene ring, making it less reactive towards electrophiles. nih.gov This deactivating effect is felt throughout the ring but particularly destabilizes carbocation intermediates with the positive charge adjacent to the -CF₃ group, which occurs during ortho and para attack. Consequently, electrophilic attack is directed to the meta position.

In this compound, the directing effects of these groups are combined. The powerful ortho, para-directing hydroxyl group and the weaker ortho, para-directing ethyl group work in concert, while the meta-directing trifluoromethyl group opposes them. The hydroxyl group, being the most powerful activating group, will dominate the directing effects. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group. The available positions are C3, C5, and C6. The C6 position is ortho to the hydroxyl group and meta to the trifluoromethyl group. The C5 position is meta to the hydroxyl and ethyl groups but ortho to the trifluoromethyl group. The C3 position is ortho to the ethyl group and meta to both the hydroxyl and trifluoromethyl groups. Given the strong activating and directing effect of the hydroxyl group, the primary sites of electrophilic attack are predicted to be the C6 and potentially the C3 positions.

The halogenation, nitration, and sulfonation of phenols are classic examples of electrophilic aromatic substitution. Due to the high reactivity of phenols, these reactions often proceed under mild conditions. byjus.comwikipedia.org

Halogenation: Phenols are highly activated and can be halogenated without a Lewis acid catalyst. byjus.com For instance, treatment with bromine water typically leads to polybromination. byjus.com To achieve monosubstitution, less polar solvents and lower temperatures are employed. youtube.com For this compound, halogenation is expected to occur primarily at the C6 position, which is ortho to the strongly activating hydroxyl group and not sterically hindered by the ethyl group.

Nitration: The nitration of phenols can be achieved with dilute nitric acid. byjus.com The reaction of this compound with a nitrating agent would likely yield a mixture of nitro-substituted products, with the major product being the one where the nitro group is directed by the hydroxyl group to an available ortho or para position. Since the para position is blocked, substitution will occur at an ortho position.

Sulfonation: The sulfonation of phenol (B47542) is a reversible reaction, and the product distribution is temperature-dependent. At lower temperatures, the ortho isomer is favored, while at higher temperatures, the more thermodynamically stable para isomer predominates. mlsu.ac.inquora.com For this compound, with the para position occupied, sulfonation would be expected to yield the ortho-sulfonated product.

The following table provides illustrative data on the regioselectivity of these reactions on a similarly substituted phenol, 4-methylphenol (p-cresol), to demonstrate the directing effects.

Reaction Reagent Major Product(s) Minor Product(s) Reference
Bromination Br₂ in CCl₄ 2-Bromo-4-methylphenol youtube.com
Nitration Dilute HNO₃ 2-Nitro-4-methylphenol 4-Methyl-2,6-dinitrophenol ncerthelp.com
Sulfonation Conc. H₂SO₄ (low temp) 4-Methyl-2-sulfonic acid quora.com

Nucleophilic Aromatic Substitution (NAS) Potential

Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group (like a halide). nih.gov The trifluoromethyl group in this compound is a strong electron-withdrawing group, which could potentially facilitate NAS if a suitable leaving group were present on the ring, for example, in a halogenated derivative of the phenol.

However, the presence of the electron-donating hydroxyl and ethyl groups would counteract the effect of the trifluoromethyl group, making the ring less susceptible to nucleophilic attack compared to rings with multiple strong electron-withdrawing groups. Therefore, the potential for NAS on this compound itself is low. For NAS to occur, the phenol would likely need to be converted to a derivative with a better leaving group, such as a halide, at a position activated by the trifluoromethyl group. Recent studies have also explored the activation of halophenols towards NAS through the generation of a phenoxyl radical. nih.govosti.gov

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, participating in reactions such as etherification and esterification.

Etherification and Esterification Reaction Mechanisms

Etherification: The formation of an ether from a phenol can be achieved through various methods, with the Williamson ether synthesis being a classic approach. francis-press.com This reaction involves the deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. francis-press.comquora.com

The acidity of the phenolic proton is enhanced by the electron-withdrawing trifluoromethyl group, facilitating the formation of the phenoxide ion. ucalgary.cavanderbilt.edu However, the ethyl group at the ortho position introduces steric hindrance, which can impede the approach of the alkyl halide to the phenoxide oxygen, potentially lowering the reaction rate and yield, especially with bulky alkyl halides. nih.govnih.gov

The general mechanism for the Williamson ether synthesis is as follows:

Deprotonation: The phenol is treated with a strong base (e.g., sodium hydride, NaOH) to form the sodium phenoxide.

Nucleophilic Attack: The phenoxide ion attacks the alkyl halide, displacing the halide and forming the ether.

Esterification: Phenols can be converted to esters through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The direct esterification with a carboxylic acid, known as Fischer esterification, is an acid-catalyzed equilibrium process. vanderbilt.edu A more common method for phenols is to use a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine). vanderbilt.edu

The steric hindrance from the ortho-ethyl group can also affect the rate of esterification, particularly with bulky acylating agents. nih.govmdpi.com The mechanism for the acylation of a phenol with an acid chloride in the presence of pyridine (B92270) is as follows:

Acylpyridinium Ion Formation: The acid chloride reacts with pyridine to form a highly reactive acylpyridinium ion.

Nucleophilic Attack: The phenolic hydroxyl group attacks the carbonyl carbon of the acylpyridinium ion.

Deprotonation: A base (e.g., pyridine) removes the proton from the phenolic oxygen to yield the final ester product.

Metalation and Complexation Behavior

The phenolic hydroxyl group of this compound is the primary site for metalation and complexation. The acidic proton of the hydroxyl group can be readily abstracted by a strong base to form a phenoxide anion. This process, a form of metalation, is commonly achieved using alkali metal hydrides, such as sodium hydride (NaH), in an appropriate solvent. The resulting alkali metal phenolate (B1203915) is a key intermediate for further synthetic transformations, such as etherification. youtube.comthieme-connect.de

Beyond simple salt formation with alkali metals, substituted phenols can engage in more complex coordination chemistry with other metal ions. For instance, studies on structurally similar phenols, such as 4-ethyl-2-methoxyphenol, have demonstrated the ability to form stable complexes with divalent cations like calcium (Ca²⁺). nih.gov The mechanism for such complexation involves an initial neutralization step to form a phenolate, followed by coordination with additional phenol molecules. nih.gov In the case of 4-ethyl-2-methoxyphenol, a complex with a phenol-to-calcium ratio of 4:1 was identified. nih.gov By analogy, this compound is expected to form similar complexes with various metal ions, where the stoichiometry and stability would be influenced by the steric and electronic effects of the ethyl and trifluoromethyl substituents.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability, which is a consequence of the strong carbon-fluorine bonds. However, under specific conditions, this group can undergo transformations, most notably hydrolytic defluorination.

The aqueous hydrolysis of certain trifluoromethylphenols (TFMPs) can lead to the complete removal of all three fluorine atoms, ultimately yielding the corresponding hydroxybenzoic acid. rsc.orgresearchgate.net This transformation is highly dependent on the molecular structure and solution pH. rsc.org

The key mechanistic pathway for the hydrolytic defluorination of trifluoromethylphenols is recognized as an Elimination Unimolecular conjugate Base (E1cb) reaction. rsc.orgwikipedia.org This two-step mechanism is initiated by the deprotonation of the phenolic hydroxyl group under basic conditions to form a phenolate anion, the conjugate base. researchgate.netwikipedia.org The formation of this phenolate is crucial, as it activates the molecule for the subsequent elimination step.

The electron-donating character of the resulting phenoxide anion facilitates the elimination of a fluoride (B91410) ion (F⁻) from the trifluoromethyl group. This elimination is the rate-determining step. Research on 2-(trifluoromethyl)phenol (B147641) suggests this process proceeds through the formation of a highly reactive difluoro-quinone methide intermediate. nih.gov This intermediate is then rapidly attacked by water or hydroxide (B78521) ions, leading to further defluorination and eventual formation of a carboxylate group. For other isomers like 4-TFMP, a benzoyl fluoride intermediate has been identified through high-resolution mass spectrometry. rsc.org The E1cb mechanism is characterized by the initial formation of a stabilized anion (the phenolate) and the departure of a relatively poor leaving group (fluoride), which is facilitated by the electronic rearrangement within the molecule. wikipedia.org

The kinetics of hydrolytic defluorination are profoundly influenced by the solution's pH. The reaction rate is directly correlated with the deprotonation state of the phenolic hydroxyl group. rsc.org Hydrolysis is significantly accelerated under alkaline conditions because the concentration of the reactive phenolate species increases with pH. nih.gov

Studies on 2-(trifluoromethyl)phenol (2-TFMP) and 4-(trifluoromethyl)phenol (B195918) (4-TFMP) have demonstrated that the hydrolysis rates are negligible at acidic or neutral pH but increase substantially as the pH rises above the pKa of the phenol, where the phenolate form becomes dominant. rsc.org The fundamental hydrolysis rate is faster for the 4-TFMP isomer compared to the 2-TFMP isomer when both are in their fully deprotonated state. rsc.org The observed reaction rate at any given pH is a function of both the fraction of the molecule in the phenolate form and the intrinsic reactivity of that phenolate.

Below is a table summarizing the effect of pH on the hydrolysis half-life for related trifluoromethylphenols, illustrating the kinetic dependence on the deprotonation state.

pHFraction Deprotonated (4-TFMP, pKa=8.7)Half-Life (4-TFMP, days)Fraction Deprotonated (2-TFMP, pKa=7.8)Half-Life (2-TFMP, days)
7.0~2%~1000~14%~3000
8.0~17%~130~61%~600
9.0~67%~30~94%~350
10.0~95%~20~99%~320
Data is extrapolated and interpreted from graphical representations in scientific literature for illustrative purposes. rsc.org

The trifluoromethyl group is exceptionally resistant to both reduction and oxidation due to the high strength of the C-F bonds and the stability of the C-F₃ moiety.

Oxidative Transformations: The trifluoromethyl group is stable towards most chemical oxidants. The primary oxidative transformation documented for trifluoromethylphenols is the hydrolytic pathway described previously, which converts the -CF₃ group into a carboxylic acid (-COOH) under basic conditions. This proceeds via nucleophilic attack and elimination rather than direct oxidation of the C-F bonds. rsc.org There is limited evidence for direct oxidative transformation of the trifluoromethyl group itself without cleavage of the C-C bond.

Hydrolytic Defluorination Mechanisms

Reactions at the Ethyl Substituent

The ethyl group attached to the phenol ring provides an additional site for chemical transformations, primarily at the benzylic position (the carbon atom attached directly to the aromatic ring). This position is activated due to the ability of the adjacent benzene ring to stabilize reactive intermediates such as radicals and carbocations. chemistrysteps.comyoutube.com

Benzylic Oxidation: The benzylic C-H bonds of the ethyl group are susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, can oxidize the ethyl group. chemistrysteps.com Depending on the reaction conditions, the oxidation can yield either a ketone (2-acetyl-4-(trifluoromethyl)phenol) or, with more vigorous oxidation that cleaves the ethyl group, a carboxylic acid (4-(trifluoromethyl)salicylic acid). chemistrysteps.comlibretexts.org Milder, more selective methods using molecular oxygen and specific catalysts can also achieve oxidation to the corresponding ketone. nih.govresearchgate.net

Benzylic Halogenation: The benzylic position can undergo free-radical halogenation. A common and selective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator. chemistrysteps.comyoutube.com This reaction proceeds via a free-radical chain mechanism. A bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. youtube.comyoutube.com This radical then reacts with Br₂ (present in low concentration) to form the brominated product, 2-(1-bromoethyl)-4-(trifluoromethyl)phenol, and regenerate a bromine radical to continue the chain. oregonstate.edu This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions. chemistrysteps.com

Selective Oxidation Reactions on the Ethyl Chain

The oxidation of the ethyl group in this compound can be directed to selectively target the benzylic carbon, yielding valuable oxygenated derivatives such as alcohols, ketones, or carboxylic acids. The course of the oxidation is highly dependent on the choice of oxidizing agent and reaction conditions.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), typically lead to the complete oxidation of the alkyl side chain to a carboxylic acid, provided a benzylic hydrogen is present. nih.govacs.orgacs.orgnih.gov For this compound, this would result in the formation of 2-hydroxy-5-(trifluoromethyl)benzoic acid. The reaction proceeds through a series of oxidative steps, with the initial attack occurring at the benzylic C-H bond, which is weakened by the adjacent aromatic ring. acs.orgnih.gov

More controlled oxidation can be achieved using milder and more selective reagents, allowing for the isolation of intermediate oxidation products like 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanol (the corresponding secondary alcohol) or 2-hydroxy-5-(trifluoromethyl)acetophenone (the corresponding ketone). A variety of catalytic systems have been developed for such selective benzylic oxidations, often employing transition metal catalysts in the presence of an oxidant like hydrogen peroxide or tert-butyl hydroperoxide. scispace.comnih.govresearchgate.net The electronic nature of the substituents on the aromatic ring plays a crucial role in these reactions. The electron-withdrawing trifluoromethyl group at the para position is expected to decrease the electron density of the aromatic ring, potentially influencing the rate and selectivity of the oxidation at the benzylic position.

SubstrateOxidizing SystemMajor Product(s)Yield (%)Reference
EthylbenzeneCuCl₂/TBHPAcetophenone~75
4-MethoxyethylbenzeneCu(I)/Peroxide1-(4-methoxyphenyl)ethanolHigh nih.gov
4-CyanoethylbenzeneCu(I)/Peroxide1-(4-cyanophenyl)ethanolModerate nih.gov
2,3,6-trimethylphenolDivanadium-substituted polyoxotungstates/H₂O₂2,3,5-trimethyl-p-benzoquinoneNearly Quantitative

For this compound, the presence of the strongly deactivating trifluoromethyl group would likely necessitate harsher conditions or more active catalysts to achieve high conversion in selective oxidation reactions compared to electron-rich analogues.

Radical Reactions at the Alkyl Position

The benzylic position of the ethyl group in this compound is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. A common and highly selective reaction of this type is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light.

The mechanism proceeds via a radical chain reaction. The initiator promotes the formation of a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from the benzylic position of the ethyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to yield the 1-bromoethyl derivative and a new bromine radical, which continues the chain.

The selectivity for the benzylic position over the terminal methyl group of the ethyl chain is very high due to the significantly lower bond dissociation energy of the benzylic C-H bond compared to a primary C-H bond. The resonance stabilization of the benzylic radical, with the unpaired electron delocalized over the aromatic ring, is the key factor driving this selectivity.

The electronic effects of the substituents on the aromatic ring can influence the rate of radical abstraction. The electron-withdrawing trifluoromethyl group is expected to slightly destabilize the benzylic radical, potentially slowing down the reaction compared to unsubstituted ethylbenzene. Conversely, the electron-donating hydroxyl group would have a stabilizing effect. The net effect on the reactivity of this compound in radical reactions would be a balance of these opposing influences.

The following table illustrates the typical product distribution for the radical bromination of substituted ethylbenzenes, demonstrating the high selectivity for the benzylic position.

SubstrateReaction ConditionsMajor ProductSelectivity (Benzylic vs. other positions)Reference
EthylbenzeneNBS, Benzoyl Peroxide, CCl₄, heat1-Bromo-1-phenylethane>95%
4-Nitrophenol (B140041)NBS, MeCN2,6-Dibromo-4-nitrophenol(Aromatic substitution)
4-tert-ButylphenolH₂O₂-HBr, H₂O2-Bromo-4-tert-butylphenolQuantitative (Aromatic substitution)

Note: For phenols, electrophilic aromatic substitution can be a competing reaction pathway, as seen with 4-nitrophenol and 4-tert-butylphenol.

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation of 2 Ethyl 4 Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of 2-Ethyl-4-(trifluoromethyl)phenol, offering precise insights into the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that confirm the substitution pattern of the benzene (B151609) ring and the nature of the ethyl group. The hydroxyl proton typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons exhibit a complex splitting pattern due to their coupling with each other and potentially with the fluorine atoms of the trifluoromethyl group. The ethyl group gives rise to a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which appear as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. The number of distinct signals corresponds to the number of chemically non-equivalent carbon atoms. The carbon atom attached to the hydroxyl group and the carbon of the trifluoromethyl group show characteristic chemical shifts. The aromatic carbons appear in the typical downfield region, and their specific shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethyl and hydroxyl groups.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for compounds containing fluorine. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, assuming no significant coupling to other nuclei. The chemical shift of this signal is a key identifier for the -CF3 group.

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Atom Position Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
¹HOHVariableSinglet (broad)
¹HAromatic H6.8 - 7.5Multiplet
¹H-CH2-~2.6Quartet~7 Hz
¹H-CH3~1.2Triplet~7 Hz
¹³CC-OH~150-155
¹³CC-CF3~120-130 (quartet)
¹³CAromatic C~115-140
¹³C-CH2-~22
¹³C-CH3~14
¹⁹F-CF3~ -60 to -65Singlet

Note: The predicted values are approximate and can vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals proton-proton couplings, which is instrumental in confirming the connectivity within the ethyl group and assigning the relative positions of the aromatic protons.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound.

The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the ethyl group are observed in the 2850-3100 cm⁻¹ region. Strong absorptions in the 1100-1400 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often strong in the Raman spectrum. For this compound, the symmetric stretching of the aromatic ring and the C-F bonds of the trifluoromethyl group are expected to give rise to prominent Raman signals.

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Functional Group
O-H Stretch3200-3600 (broad)Phenolic OH
Aromatic C-H Stretch3000-31003000-3100Aromatic C-H
Aliphatic C-H Stretch2850-29702850-2970Ethyl Group C-H
Aromatic C=C Stretch1450-16001450-1600Benzene Ring
C-F Stretch1100-1400 (strong)1100-1400Trifluoromethyl Group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The spectrum is expected to show absorption bands in the ultraviolet region, corresponding to π → π* transitions of the aromatic ring. The presence of the hydroxyl and trifluoromethyl substituents on the benzene ring will influence the position and intensity of these absorption maxima (λmax). The electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted phenol (B47542).

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized fragments. For this compound (C₉H₉F₃O), the molecular weight is 190.163 g/mol . chemcd.com

The primary fragmentation pathways would likely involve cleavages at the positions alpha to the aromatic ring and benzylic cleavage of the ethyl group. A characteristic fragmentation for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable benzylic cation.

Key Expected Fragmentation Steps:

Benzylic Cleavage: The most prominent fragmentation is anticipated to be the loss of a methyl radical (CH₃•, mass = 15) from the ethyl group, leading to the formation of a stable [M-15]⁺ ion. This is a common pathway for ethyl-substituted benzenes. researchgate.net

Loss of Trifluoromethyl Radical: Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group can result in the loss of a trifluoromethyl radical (•CF₃, mass = 69).

Loss of CO: Phenolic compounds can undergo the loss of carbon monoxide (CO, mass = 28) from the molecular ion after rearrangement.

Further Fragmentation: The initial fragment ions can undergo further fragmentation, leading to a complex pattern of smaller ions.

Based on these principles, a table of probable significant fragments in the electron ionization mass spectrum of this compound can be constructed.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Fragmentation Pathway
190 [C₉H₉F₃O]⁺• - Molecular Ion (M⁺•)
175 [C₈H₆F₃O]⁺ •CH₃ Loss of a methyl radical from the ethyl group
162 [C₇H₅F₃O]⁺• CO Loss of carbon monoxide from the molecular ion
121 [C₈H₉O]⁺ •CF₃ Loss of a trifluoromethyl radical

This table represents predicted fragmentation based on the analysis of structurally similar compounds and is not derived from direct experimental data for this compound.

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of the current date, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, analysis of related phenolic structures allows for a scientifically informed prediction of its solid-state characteristics. researchgate.net For instance, the crystal structure of a related compound, (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol, was determined to be in the orthorhombic crystal system with the space group Pca2₁. researchgate.net

It is expected that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. In the solid state, the molecules would likely be linked by intermolecular hydrogen bonds between the hydroxyl group of one molecule and a neighboring molecule, forming chains or dimeric motifs. The packing of the molecules would be influenced by a combination of these hydrogen bonds and van der Waals interactions involving the ethyl and trifluoromethyl groups.

Table 2: Hypothetical Crystallographic Parameters for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pca2₁ (Examples)

Note: The data in this table is hypothetical and based on common observations for similar organic molecules. It serves as a predictive guide in the absence of experimental crystallographic data for this compound.

Computational Chemistry and Theoretical Modeling of 2 Ethyl 4 Trifluoromethyl Phenol

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical methods are pivotal in elucidating the intricate details of molecular systems. For 2-Ethyl-4-(trifluoromethyl)phenol, these calculations offer a lens through which its geometry, energy, and electronic transitions can be precisely determined.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to predict the geometric and electronic properties of molecules. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. nih.gov This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. These calculations typically show a non-planar structure for such substituted phenols. nih.gov

The accuracy of these calculations is paramount, as the optimized geometry forms the basis for subsequent property predictions. DFT is widely recognized for providing reliable information on molecular shape, rotational barriers, and vibrational frequencies. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. cecam.org This extension of DFT is a powerful tool for calculating the electronic excitation energies and simulating the absorption spectra of molecules. cecam.orgcnr.it By applying TD-DFT, researchers can predict the wavelengths at which the molecule will absorb light, corresponding to transitions from the ground electronic state to various excited states.

These calculations are crucial for interpreting experimental spectroscopic data and understanding the photophysical properties of the compound. The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional and the basis set used in the calculation. cnr.it While TD-DFT is a cost-effective method for studying excited states, the agreement with experimental spectra can sometimes be improved by considering solvent effects and the specific nature of the electronic transitions. nih.gov

Ab Initio Methods for High-Accuracy Property Prediction

While DFT methods are widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for certain molecular properties. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be computationally more demanding but provide a benchmark for other theoretical approaches. For a molecule like this compound, high-accuracy ab initio calculations can be used to refine the understanding of its electron correlation effects, which are crucial for a precise description of its electronic structure and reactivity.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to its chemical reactivity. Computational analysis provides several descriptors that help in predicting how this compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The energies of the HOMO and LUMO can be quantitatively related to a molecule's nucleophilicity and electrophilicity, respectively. pku.edu.cn

Below is a table showcasing typical data obtained from FMO analysis for a substituted phenol (B47542), illustrating the kind of information derived from these calculations.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Gap 5.3

Note: The values in this table are illustrative and represent typical ranges for similar phenolic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It provides a three-dimensional map of the electrostatic potential on the electron density surface of the molecule. uni-muenchen.de The MEP map uses a color-coded scheme to represent different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the electron-rich aromatic ring, highlighting these areas as potential sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and regions near the electron-withdrawing trifluoromethyl group would likely exhibit a positive potential (blue). This analysis is invaluable for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and its contribution to molecular stability. arxiv.orgwikipedia.org It provides a quantitative description of bonding in terms of localized electron-pair "Lewis-like" structures and the stabilizing effects of deviations from this idealized picture. wikipedia.org For a molecule like this compound, NBO analysis would be instrumental in understanding the electronic interactions between the hydroxyl group, the ethyl substituent, the trifluoromethyl group, and the aromatic ring.

The analysis focuses on donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. arxiv.org In a hypothetical NBO analysis of this compound, key interactions would likely include:

Intramolecular Hydrogen Bonding: The interaction between the lone pair of the hydroxyl oxygen and the antibonding orbital of the adjacent C-H bond of the ethyl group, or potentially with the fluorine atoms of the trifluoromethyl group, could be quantified.

Ring-Substituent Interactions: Delocalization from the oxygen lone pairs and the C-C and C-H bonds of the ethyl group into the π* antibonding orbitals of the phenyl ring would be expected. Conversely, the strong electron-withdrawing nature of the trifluoromethyl group would lead to significant delocalization from the ring's π orbitals into the σ* antibonding orbitals of the C-F bonds.

Substituent-Substituent Interactions: The analysis could also reveal through-space interactions between the substituents.

Studies on similar molecules, such as 4-(trifloromethoxy)phenol, have demonstrated that NBO analysis can effectively elucidate the stability conferred by such hyperconjugative interactions and intramolecular charge transfer. researchgate.net For instance, a theoretical study on other phenolic compounds has shown how NBO analysis can interpret intermolecular contacts and natural charges. nih.gov

Table 1: Hypothetical Key NBO Interactions and Stabilization Energies (E(2)) for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol) (Hypothetical)Interaction Type
LP (O)π* (C=C) of ringHighResonance/Delocalization
π (C=C) of ringσ* (C-F) of CF3Moderate to HighHyperconjugation (Electron Withdrawal)
σ (C-H) of ethylπ* (C=C) of ringLow to ModerateHyperconjugation (Electron Donation)
LP (O)σ* (C-H) of ethylLowIntramolecular Hydrogen Bonding

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from an NBO analysis.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry provides essential tools for elucidating the detailed mechanisms of chemical reactions, including the characterization of transition states and the prediction of reaction rates. acs.org

Transition state theory (TST) is a fundamental concept used to understand reaction rates by examining the properties of the activated complex or transition state. rsc.org For this compound, computational studies could map out the potential energy surface for various reactions, such as oxidation, electrophilic substitution, or defluorination.

A recent study on the defluorination of other trifluoromethylphenols (TFMPs) employed density functional theory (DFT) to investigate the reaction mechanism. rsc.orgrsc.org The calculations revealed that the defluorination likely proceeds through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, which is initiated by the deprotonation of the phenolic hydroxyl group. rsc.org Similar computational approaches could be applied to this compound to determine the most favorable reaction pathways and to identify and characterize the geometries and vibrational frequencies of reactants, intermediates, transition states, and products. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms its identity as a true transition state. rsc.org

Once a transition state has been located, its energy relative to the reactants provides the activation energy (Ea) for the reaction. This is a critical parameter for predicting the reaction rate constant (k) using the Arrhenius equation or more sophisticated methods derived from TST, such as the Eyring equation. rsc.org

Kinetic studies on the oxidation of various trifluoromethylphenols have been performed experimentally, yielding rate constants for their reactions with species like singlet oxygen. nih.gov Computational studies could complement such experimental work by providing a theoretical basis for the observed reactivity. For example, calculations on the reaction of trifluoromethylphenols with OH radicals have been used to determine rate constants and atmospheric lifetimes. acs.org A similar computational investigation for this compound would involve calculating the activation energies for different reaction channels, which would in turn allow for the prediction of rate constants over a range of temperatures.

Table 2: Hypothetical Calculated Kinetic Parameters for a Reaction of this compound

Reaction PathwayActivation Energy (Ea) (kcal/mol) (Hypothetical)Pre-exponential Factor (A) (s⁻¹) (Hypothetical)Rate Constant (k) at 298 K (s⁻¹) (Hypothetical)
Ortho-hydroxylation151.0 x 10¹³3.5 x 10⁻¹
Defluorination Step 1255.0 x 10¹²2.1 x 10⁻⁷
Etherification302.0 x 10¹²8.3 x 10⁻¹¹

Note: The values in this table are hypothetical and are intended to show the type of data that would be obtained from computational kinetic studies.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape. nih.gov By simulating the motions of atoms and molecules over time, MD can explore the different conformations that are accessible to a molecule and the relative energies and populations of these conformers. libretexts.org

For this compound, MD simulations would be particularly useful for understanding the rotational freedom of the ethyl and hydroxyl groups. The simulations could reveal the preferred orientations (dihedral angles) of these substituents relative to the phenyl ring and to each other. This is important as the conformation of the molecule can significantly influence its physical properties and reactivity.

The simulations would involve placing the molecule in a simulated environment (e.g., in a solvent box) and solving Newton's equations of motion for the atoms over a period of time. Analysis of the resulting trajectory would provide information on:

Dominant Conformers: Identification of the most stable, low-energy conformations.

Conformational Interconversion: The pathways and energy barriers for transitions between different conformers.

Hydrogen Bonding Dynamics: The formation and breaking of intramolecular hydrogen bonds.

Conformational analyses of other phenolic compounds have been successfully carried out using computational methods, highlighting the importance of factors like intramolecular hydrogen bonding in determining the most stable structures. researchgate.net

Elucidating Structure Property Relationships in 2 Ethyl 4 Trifluoromethyl Phenol and Its Analogues

Correlating Substituent Effects with Aromatic Reactivity

The reactivity of the aromatic ring in 2-Ethyl-4-(trifluoromethyl)phenol is a direct consequence of the combined electronic and steric effects of its substituents: the hydroxyl (-OH), ethyl (-C₂H₅), and trifluoromethyl (-CF₃) groups.

The trifluoromethyl group (-CF₃) is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the phenol (B47542) ring is primarily due to a strong negative inductive effect (-I), originating from the high electronegativity of the three fluorine atoms. nih.govresearchgate.net This potent electron withdrawal has several significant consequences for the molecule's reactivity.

Firstly, it greatly enhances the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The -CF₃ group effectively stabilizes the negative charge of the phenolate (B1203915) anion formed upon deprotonation, both through inductive withdrawal and by delocalizing the charge across the aromatic system. rsc.org This stabilization lowers the pKa of the phenol. Studies on various trifluoromethylphenols (TFMPs) have shown that the position of the -CF₃ group is critical; para- and ortho-substituted TFMPs are significantly more acidic and can undergo spontaneous defluorination in aqueous solutions when deprotonated, a reaction not observed when the group is in the meta position. rsc.org

Secondly, the electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group. The strong electron-withdrawing properties enhance the electrophilic character at cationic sites that may form during reactions. nih.gov This effect is crucial in directing the outcome of chemical transformations involving the aromatic core. rsc.org

Substituent GroupElectronic Effect on Phenol RingImpact on Reactivity
Trifluoromethyl (-CF₃)Strongly electron-withdrawing (-I effect)Increases phenol acidity; Deactivates ring for electrophilic substitution; Activates ring for nucleophilic substitution. nih.govrsc.org
Ethyl (-C₂H₅)Weakly electron-donating (+I effect)Decreases phenol acidity slightly; Activates ring for electrophilic substitution. researchgate.netquora.com

In contrast to the trifluoromethyl group, the ethyl group (-C₂H₅) at the 2-position exerts a different set of influences. Electronically, it is a weak electron-donating group through its positive inductive effect (+I). researchgate.net This effect pushes electron density into the aromatic ring, which slightly counteracts the powerful pull of the trifluoromethyl group and the activating, electron-donating resonance effect of the hydroxyl group. The ethyl group's electron-donating nature tends to decrease the acidity of the phenol slightly and activate the ring toward electrophilic attack. quora.com

Perhaps more significant is the steric contribution of the ethyl group. wikipedia.org Its presence at the ortho position relative to the hydroxyl group introduces steric hindrance, which can physically block or slow down reactions at that site. wikipedia.org This steric bulk can influence the regioselectivity of reactions, favoring attack at the less hindered positions on the aromatic ring. acs.org Furthermore, steric hindrance between the ethyl group and the hydroxyl group can affect bond angles and the preferred conformation of the molecule. wikipedia.org

Relationship between Molecular Structure and Spectroscopic Signatures

The unique arrangement of substituents in this compound gives rise to characteristic spectroscopic signatures. Each analytical technique provides a different window into the molecule's structure.

Infrared (IR) Spectroscopy : The IR spectrum is sensitive to the molecule's vibrational modes. The O-H stretching frequency is particularly informative, as its position is influenced by both electronic effects and hydrogen bonding. okstate.edu The strong electron-withdrawing -CF₃ group is expected to influence this and other characteristic bands. The substitution pattern on the aromatic ring also gives rise to specific C-H bending bands in the 1000-700 cm⁻¹ region, which can help confirm the 1,2,4-trisubstituted pattern. okstate.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy : The electronic transitions within the aromatic ring are observed in the UV-Vis spectrum. Substituents cause shifts in the wavelength of maximum absorbance (λmax). researchgate.netnih.gov Both electron-donating (ethyl) and electron-withdrawing (trifluoromethyl) groups alter the energy of the π-π* transitions, leading to predictable bathochromic (red) or hypsochromic (blue) shifts compared to unsubstituted phenol. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can effectively simulate and interpret these spectral shifts. nih.govscilit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the electronic environment of each nucleus. In ¹H NMR, the chemical shifts of the aromatic protons are dictated by the combined electronic effects of the substituents. The -CF₃ group will cause a downfield shift (to higher ppm) for nearby protons, while the ethyl group will cause an upfield shift. In ¹³C NMR, similar effects are observed for the ring carbons. Furthermore, ¹⁹F NMR will show a characteristic signal for the -CF₃ group, providing a direct probe of its electronic environment.

Spectroscopic TechniqueExpected Observation for this compoundStructural Correlation
IR SpectroscopyCharacteristic O-H, C-H, and C-F stretching and bending vibrations. okstate.eduConfirms functional groups and substitution pattern.
UV-Vis SpectroscopyShifts in λmax compared to phenol due to substituent effects. nih.govProbes the electronic transitions of the substituted π-system.
¹H & ¹³C NMR SpectroscopyDistinct chemical shifts for aromatic, ethyl, and hydroxyl protons/carbons.Maps the electronic environment throughout the molecule.
¹⁹F NMR SpectroscopyA singlet or quartet (depending on coupling) in a characteristic region.Confirms the presence and electronic state of the -CF₃ group.

Intermolecular Interactions and Crystal Packing Effects

In the solid state, molecules of this compound arrange themselves into a crystal lattice, a process governed by a variety of non-covalent intermolecular interactions. rsc.org The specific nature and geometry of these interactions determine the final crystal structure. Key interactions include:

Hydrogen Bonding : The phenolic -OH group is a potent hydrogen bond donor, and it can form strong O-H···O hydrogen bonds with the oxygen atom of a neighboring molecule. nih.gov

Weaker Interactions : The fluorine atoms of the -CF₃ group can act as weak hydrogen bond acceptors, participating in C-H···F interactions. researchgate.net Similarly, C-H···O interactions are also likely to be present. nih.gov

π-π Stacking : The electron-rich aromatic rings can interact with each other through π-π stacking forces. researchgate.net The substitution on the ring, however, can influence the geometry and strength of these interactions.

Deriving Design Principles for Targeted Chemical Modifications

A thorough understanding of the structure-property relationships in this compound allows for the formulation of design principles for creating new analogues with specific, desired characteristics.

Tuning Acidity and Reactivity : The acidity can be precisely controlled by altering the electronic nature of the substituents. Replacing the ethyl group with an electron-withdrawing group would increase acidity, while adding further electron-donating groups would decrease it. researchgate.netrsc.org Similarly, the susceptibility of the aromatic ring to electrophilic or nucleophilic attack can be modulated to direct synthetic outcomes. rsc.org

Controlling Solid-State Architecture : The principles of crystal engineering can be applied to design molecules that self-assemble into specific architectures. By strategically placing hydrogen bond donors and acceptors or groups that encourage π-stacking, it is possible to control the crystal packing, which in turn influences properties like solubility and melting point. rsc.org

Optimizing for Biological Applications : In medicinal chemistry, the -CF₃ group is often incorporated into drug candidates to enhance properties like metabolic stability, binding affinity, and lipophilicity. rsc.org By systematically modifying the ethyl group (e.g., changing its length or branching) or introducing other functional groups, the molecule's steric and electronic profile can be optimized to improve its interaction with a biological target, such as an enzyme or receptor. acs.orgacs.org

By leveraging these design principles, chemists can move beyond this compound to create a diverse range of analogues, each tailored for a specific application, from materials science to pharmacology.

Advanced Applications in Synthetic Organic Chemistry and Environmental Research

Role as a Versatile Synthetic Building Block

As a substituted phenol (B47542), 2-Ethyl-4-(trifluoromethyl)phenol serves as a valuable and versatile building block in modern organic synthesis. The interplay between its hydroxyl, ethyl, and trifluoromethyl groups allows for regioselective reactions and the construction of complex molecular architectures.

Intermediate in the Synthesis of Functionalized Organic Molecules

The chemical reactivity of this compound makes it an excellent starting point for producing more elaborate functionalized molecules. The phenolic hydroxyl group can be readily protected or converted into other functional groups, while the aromatic ring can be further substituted. A key strategy involves directed ortho-lithiation, where a protecting group on the hydroxyl function directs metallation to the position adjacent to it. Subsequent reaction with various electrophiles allows for the introduction of a wide range of substituents at the 2-position of the phenol ring, yielding diverse 2-substituted 4-(trifluoromethyl)phenols lookchem.com.

This compound and its derivatives are also used in condensation reactions. For instance, fluorinated phenols react with appropriate aldehydes to form Schiff bases, which are widely used as ligands in coordination chemistry researchgate.net. Furthermore, the phenolic oxygen can be used as a nucleophile in substitution reactions, such as in the synthesis of nitro- and trifluoromethyl-substituted diphenyl ethers, which have applications in agrochemicals and pharmaceuticals google.com. The synthesis of (E)-2-(3-Phenyl-2-propen-1-yl)-4-(trifluoromethyl)phenol is another example, creating a precursor for further complex cyclization reactions acs.org.

Precursor for Complex Fluorinated Aromatic Scaffolds

The trifluoromethyl-substituted phenol core is instrumental in building complex fluorinated aromatic scaffolds, which are of significant interest in materials science and medicinal chemistry. The presence of the fluorine-containing group can enhance properties like metabolic stability and binding affinity in bioactive molecules mdpi.com.

Researchers have utilized trifluoromethylphenol derivatives to synthesize elaborate systems such as fluorinated phthalocyanine (B1677752) and rhodamine dyes. mdpi.com In these syntheses, the phenol derivative is typically used in a nucleophilic aromatic substitution reaction to construct a key fragment of the final dye molecule mdpi.com. Another important application is in the synthesis of chromenes. Substituted 2-(trifluoroacetyl)phenols, which can be derived from trifluoromethylphenols, react with vinyltriphenylphosphonium chloride to yield 4-CF3-2H-chromenes, which are valuable precursors for coumarins, a class of compounds with diverse biological activities rsc.org. The strategic C-O bond activation of phenols, often after derivatization to sulfonates like triflates or nonaflates, provides a powerful method for carbon-carbon and carbon-heteroatom bond formation, enabling the assembly of highly substituted aromatic structures nih.gov.

Utility in the Construction of Biologically Relevant Frameworks (synthetic utility)

The structural motifs accessible from this compound are frequently found in biologically active molecules. The synthesis of derivatives is often pursued with the goal of creating intermediates for pharmaceuticals lookchem.com. The trifluoromethyl group is a well-known bioisostere for other chemical groups, and its incorporation can significantly modulate a molecule's biological properties nih.gov.

The utility of this compound extends to the synthesis of frameworks like chromans, which are central to many natural products and drugs. For example, (E)-2-cinnamyl-4-(trifluoromethyl)phenol can undergo catalytic, enantioselective sulfenofunctionalization to produce highly functionalized 2,3-disubstituted benzopyrans (chromans) acs.org. These complex structures serve as chiral building blocks for further synthetic elaboration. The synthesis of Schiff bases from fluorinated phenols also opens pathways to coordination complexes with potential applications in catalysis or as therapeutic agents researchgate.net.

Contributions to Environmental Chemistry

The increasing use of fluorinated organic compounds has prompted research into their environmental persistence, fate, and potential transformation products. Trifluoromethylphenols, as a class, are studied to understand their behavior in environmental systems.

Studies on Environmental Fate and Transformation Products of Trifluoromethylphenols

Research into the environmental fate of trifluoromethylphenols has revealed that these compounds can undergo degradation. One significant pathway is aqueous photolysis, where sunlight can induce chemical transformations acs.org. Studies on related compounds, such as the lampricide 3-trifluoromethyl-4-nitrophenol (TFM), show that photohydrolytic degradation occurs in water, leading to the formation of various transformation products acs.org.

The key transformation product identified from the photolysis of several trifluoromethylphenols is trifluoroacetic acid (TFA) acs.org. The rate of degradation and the yield of products like TFA are highly dependent on environmental conditions such as pH and the specific substitution pattern on the phenol ring acs.org. This research is critical for developing models that predict the environmental persistence and potential impact of fluorinated pollutants researchgate.net.

Understanding Defluorination Pathways in Aquatic Environments

A crucial aspect of the environmental fate of organofluorine compounds is the potential for defluorination—the cleavage of the stable carbon-fluorine bond. For trifluoromethylphenols in aquatic environments, photolysis represents a primary defluorination pathway acs.org.

The mechanism for the photolytic production of trifluoroacetic acid (TFA) from compounds like TFM has been investigated. It is proposed to proceed through the formation of a trifluoromethylquinone intermediate. This intermediate is unstable and undergoes further reactions that ultimately lead to the quantitative release of TFA, effectively breaking down the parent aromatic compound and cleaving the trifluoromethyl group acs.org. Understanding such pathways is essential for assessing the full life cycle of these chemicals in the environment and identifying terminal, persistent products.

Interactive Data Table: Research Findings on Trifluoromethylphenols

Research Area Key Finding Starting Material/Compound Class Product/Outcome Significance Reference(s)
Synthetic Utility Directed ortho-lithiation enables regioselective functionalization.THP-protected 4-(trifluoromethyl)phenol (B195918)2-Substituted 4-(trifluoromethyl)phenolsAccess to pharmaceutical intermediates. lookchem.com
Synthetic Utility Used as precursors in the synthesis of complex dyes.3,5-bis(trifluoromethyl)phenolFluorinated phthalocyanine dyesCreation of advanced materials with enhanced properties. mdpi.com
Synthetic Utility Precursors for heterocyclic scaffolds.2-(Trifluoroacetyl)phenols4-CF3-2H-chromenes and coumarinsConstruction of biologically relevant frameworks. rsc.org
Environmental Fate Undergoes aqueous photolysis to form transformation products.3-trifluoromethyl-4-nitrophenol (TFM)Trifluoroacetic acid (TFA)Reveals a key degradation pathway for this class of compounds. acs.org
Environmental Fate Degradation rate and product yield are pH-dependent.Trifluoromethylated phenolsTrifluoroacetic acid (TFA)Important for predicting environmental persistence under various conditions. acs.org

Potential in Advanced Materials Development (synthetic perspective)

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3) in this compound is a particularly powerful electron-withdrawing group that can enhance properties such as thermal stability, chemical resistance, and lipophilicity. These characteristics make this compound a promising building block for the synthesis of advanced materials, especially high-performance polymers.

From a synthetic standpoint, the phenolic hydroxyl group provides a reactive handle for polymerization reactions. It can participate in condensation polymerizations to form polyesters, polyethers, polycarbonates, and phenolic resins. The presence of the ethyl and trifluoromethyl substituents on the aromatic ring would be expected to influence the properties of the resulting polymers in several ways:

Enhanced Thermal Stability: The strong carbon-fluorine bonds in the -CF3 group contribute to increased thermal stability of the polymer backbone.

Improved Chemical Resistance: The electron-withdrawing nature of the -CF3 group can make the aromatic ring less susceptible to electrophilic attack, thereby enhancing the chemical resistance of the polymer.

Tailored Optical and Dielectric Properties: Fluorinated polymers often exhibit low refractive indices and low dielectric constants, making them suitable for applications in optics and microelectronics.

The potential of this compound as a monomer in the synthesis of advanced polymers is summarized in the table below.

Property Enhancement in PolymersRationalePotential Applications
Increased Thermal StabilityHigh bond energy of C-F bonds in the trifluoromethyl group.High-temperature resistant coatings, adhesives, and composites.
Enhanced Chemical ResistanceElectron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring.Linings for chemical storage tanks, protective coatings in corrosive environments.
Lower Dielectric ConstantPresence of fluorine atoms reduces polarizability.Insulating materials for microelectronics, high-frequency circuit boards.
Hydrophobicity/OleophobicityLow surface energy imparted by the trifluoromethyl group.Water and oil repellent coatings, anti-fouling surfaces.
Modified SolubilityThe ethyl group can enhance solubility in common organic solvents.Improved processability for creating films, fibers, and molded articles.

Future Research Directions and Opportunities

While the potential of this compound is significant, further research is required to fully realize its applications. The following sections outline key areas for future investigation.

The synthesis of substituted phenols, including fluorinated derivatives, has traditionally relied on methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research should focus on the development of more sustainable and environmentally benign synthetic routes to this compound. Green chemistry approaches that could be explored include:

Catalytic C-H Functionalization: Directing the ethylation of 4-(trifluoromethyl)phenol at the ortho position using transition metal catalysis would be an atom-economical approach.

Photocatalysis: Visible-light photocatalysis offers a mild and efficient way to promote various organic transformations, including the synthesis of substituted phenols. europa.eu Investigating photocatalytic methods for the synthesis of this compound could lead to more sustainable production processes.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for chemical syntheses. Developing a flow process for the synthesis of this compound could be a significant advancement.

Use of Greener Solvents and Reagents: Replacing traditional solvents and reagents with more environmentally friendly alternatives is a key aspect of green chemistry. Research into solvent-free reaction conditions or the use of bio-based solvents would be beneficial.

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. A combination of advanced spectroscopic techniques and computational methods can provide deep insights.

Spectroscopic Characterization: Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is essential for unambiguous structure elucidation and for studying intermolecular interactions. nih.govrsc.org Infrared (IR) and Raman spectroscopy can provide valuable information about the vibrational modes of the molecule.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to investigate the molecule's geometry, electronic structure, and reactivity. nih.gov Key parameters that can be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding its behavior in chemical reactions and its potential as a photocatalyst or in electronic materials. nih.gov

Analytical Technique / MethodInformation to be Gained
¹H NMR SpectroscopyChemical shifts and coupling constants of protons, providing information on the substitution pattern and conformation.
¹³C NMR SpectroscopyChemical shifts of carbon atoms, confirming the carbon skeleton.
¹⁹F NMR SpectroscopyChemical shift of the trifluoromethyl group, sensitive to the electronic environment and useful for monitoring reactions. nih.gov
Infrared (IR) SpectroscopyCharacteristic vibrational frequencies of functional groups (O-H, C-F, aromatic C-H).
Mass SpectrometryMolecular weight and fragmentation pattern for structural confirmation.
Density Functional Theory (DFT)Optimized geometry, electronic properties (HOMO-LUMO gap), charge distribution, and reactivity indices. nih.gov

The functional groups present in this compound offer multiple sites for derivatization, allowing for the synthesis of a wide range of new compounds with tailored properties. Future research should focus on exploring novel and selective reaction pathways.

Regioselective C-H Functionalization: The aromatic ring possesses several C-H bonds that could be selectively functionalized. mdpi.com Developing catalytic methods for the regioselective introduction of new substituents would greatly expand the chemical space accessible from this starting material.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into ethers, esters, and other functional groups. These derivatives could find applications as intermediates in organic synthesis or as new materials themselves.

Reactions involving the Ethyl and Trifluoromethyl Groups: While generally less reactive, the ethyl and trifluoromethyl groups could potentially be functionalized under specific reaction conditions, leading to novel molecular architectures.

The unique properties of this compound make it an interesting candidate for integration into more complex chemical systems.

Multicomponent Reactions: The development of multicomponent reactions where this compound acts as a key building block could provide rapid access to complex molecular scaffolds. acs.org

Supramolecular Chemistry: The ability of the phenolic hydroxyl group to participate in hydrogen bonding suggests that this compound could be used as a building block for the construction of supramolecular assemblies such as liquid crystals or organic frameworks.

Environmental Research: The photolytic behavior of trifluoromethyl-substituted phenols is of environmental interest. researchgate.net Further studies on the environmental fate and transformation of this compound could provide valuable data for environmental risk assessment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-4-(trifluoromethyl)phenol, and how can intermediates be optimized for yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation or electrophilic substitution, leveraging the electron-withdrawing trifluoromethyl group to direct regioselectivity. For example, intermediates like 4-(trifluoromethyl)phenol can be alkylated using ethyl bromide under acidic conditions. Optimization involves controlling reaction temperature (80–120°C) and using Lewis acids (e.g., AlCl₃) to enhance electrophilicity .
  • Validation : Monitor reaction progress via HPLC or GC-MS, and characterize intermediates using 1H^1\text{H}/13C^{13}\text{C} NMR to confirm substitution patterns.

Q. How can structural ambiguities in this compound be resolved using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal for resolving positional disorder in the ethyl or trifluoromethyl groups. For non-crystalline samples, DFT-based geometry optimization (e.g., B3LYP/6-311++G(d,p)) can predict bond angles and torsional strain .
  • Data Interpretation : Compare experimental vs. computational bond lengths (e.g., C-O: ~1.36 Å, C-CF₃: ~1.53 Å) to validate structural assignments.

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λ ~270 nm, phenolic absorbance) and identify byproducts using LC-QTOF-MS.
  • Key Findings : The trifluoromethyl group enhances stability under acidic conditions but may hydrolyze slowly in alkaline media (pH >10) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Perform Suzuki-Miyaura couplings using boronic acid derivatives (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol) to study steric/electronic effects. Compare reaction rates with non-fluorinated analogs using 19F^{19}\text{F} NMR to track fluorine environments .
  • Contradictions : While the -CF₃ group typically deactivates aromatic rings, its meta-directing nature may favor unexpected regioselectivity in electrophilic substitutions .

Q. What computational strategies are effective in predicting the biological activity of this compound derivatives?

  • Methodology : Use molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., cytochrome P450). Validate predictions with in vitro assays measuring IC₅₀ values.
  • Insights : The ethyl group may enhance lipophilicity (logP ~3.2), improving membrane permeability, while -CF₃ modulates binding affinity via halogen bonding .

Q. How can crystallographic data resolve contradictions in reported melting points or spectral data?

  • Case Study : Discrepancies in melting points (e.g., 92–95°C vs. 98–101°C) may arise from polymorphism. SCXRD can identify polymorphic forms, while DSC/TGA differentiates pure vs. impure phases .
  • Reference Data : Cross-check with EPA system naming conventions (e.g., "Phenol, 4-nitro-3-(trifluoromethyl)-") to avoid misidentification .

Methodological Challenges

Q. What are the limitations of NMR in characterizing dynamic processes in this compound solutions?

  • Analysis : 19F^{19}\text{F} NMR is sensitive to conformational changes but may fail to detect rapid equilibria (e.g., keto-enol tautomerism). Use variable-temperature NMR (-40°C to 60°C) to slow dynamics and resolve splitting patterns .

Q. How do solvent effects impact the compound’s UV-Vis spectral profile?

  • Experimental Design : Measure absorbance in polar (acetonitrile) vs. nonpolar (hexane) solvents. TD-DFT calculations (CAM-B3LYP) can correlate solvatochromic shifts with solvent dielectric constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.